Cas no 857054-03-6 (2H-Furo2,3-cpyran-2-one)

2H-Furo2,3-cpyran-2-one structure
2H-Furo2,3-cpyran-2-one structure
Product Name:2H-Furo2,3-cpyran-2-one
CAS 번호:857054-03-6
MF:C7H4O3
메가와트:136.104862213135
CID:1060127
Update Time:2025-11-04

2H-Furo2,3-cpyran-2-one 화학적 및 물리적 성질

이름 및 식별자

    • 2H-Furo[2,3-c]pyran-2-one
    • furo[2,3-c]pyran-2-one
    • desmethyl butenolide
    • KAR2
    • Karrikin 2
    • 2H-Furo2,3-cpyran-2-one
    • 인치: 1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
    • InChIKey: OBHRCUWVUFZNMG-UHFFFAOYSA-N
    • 미소: O=C1C=C2C(=COC=C2)O1

계산된 속성

  • 정밀분자량: 136.01600

실험적 성질

  • PSA: 43.35000
  • LogP: 1.33760

2H-Furo2,3-cpyran-2-one 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
F864800-1mg
2H-Furo[2,3-c]pyran-2-one
857054-03-6
1mg
$ 269.00 2023-09-07
TRC
F864800-10mg
2H-Furo[2,3-c]pyran-2-one
857054-03-6
10mg
$ 2067.00 2023-09-07
Apollo Scientific
BICR432-5mg
KAR2
857054-03-6
5mg
£545.00 2024-05-23
Apollo Scientific
BICR432-10mg
KAR2
857054-03-6
10mg
£977.00 2024-05-23
Enamine
EN300-395996-0.05g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
0.05g
$600.0 2023-03-02
Enamine
EN300-395996-0.1g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
0.1g
$783.0 2023-03-02
Enamine
EN300-395996-0.25g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
0.25g
$1118.0 2023-03-02
Enamine
EN300-395996-0.5g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
0.5g
$1760.0 2023-03-02
Enamine
EN300-395996-1.0g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
1g
$0.0 2023-06-06
Enamine
EN300-395996-2.5g
2H-furo[2,3-c]pyran-2-one
857054-03-6 95%
2.5g
$4424.0 2023-03-02

2H-Furo2,3-cpyran-2-one 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
참조
Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent
Goddard-Borger, Ethan D., 2008, , ,

합성 방법 2

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
참조
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

합성 방법 3

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
참조
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

합성 방법 4

반응 조건
1.1 Solvents: Pyridine ;  0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
참조
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

합성 방법 5

반응 조건
1.1 Solvents: Pyridine ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
참조
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

합성 방법 6

반응 조건
1.1 2 h, rt → 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  rt; rt → 90 °C
2.2 13 min, 92 - 95 °C; 95 °C → < rt
참조
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

합성 방법 7

반응 조건
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
1.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
참조
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
참조
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
참조
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

합성 방법 10

반응 조건
1.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
참조
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

합성 방법 11

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  5 min, rt
2.1 Solvents: Pyridine ;  2 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
참조
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

합성 방법 12

반응 조건
1.1 Solvents: Acetonitrile ;  72 h, 75 °C
2.1 Solvents: Pyridine ;  30 min, rt
3.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
3.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
참조
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

합성 방법 13

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 15 min, -10 °C
1.2 Solvents: Tetrahydrofuran ;  rt; 15 min, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  5 min, rt
3.1 Solvents: Pyridine ;  2 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
참조
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

합성 방법 14

반응 조건
1.1 Reagents: Propofol Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile ,  Water ;  overnight, 60 °C
2.1 Solvents: Acetonitrile ;  72 h, 75 °C
3.1 Solvents: Pyridine ;  30 min, rt
4.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
4.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
참조
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

합성 방법 15

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
참조
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

합성 방법 16

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
참조
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

합성 방법 17

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
참조
Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent
Goddard-Borger, Ethan D., 2008, , ,

합성 방법 18

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  rt; rt → 90 °C
1.2 13 min, 92 - 95 °C; 95 °C → < rt
참조
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

합성 방법 19

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  < 25 °C; 1 h, rt; 30 min, reflux
참조
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

합성 방법 20

반응 조건
1.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
1.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
참조
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

합성 방법 21

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
2.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
2.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
참조
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

합성 방법 22

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
참조
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

합성 방법 23

반응 조건
1.1 Solvents: Pyridine ;  30 min, rt
2.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
2.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
참조
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

합성 방법 24

반응 조건
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
1.2 Reagents: Sodium bicarbonate ;  3 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
3.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
3.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
참조
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

합성 방법 25

반응 조건
1.1 Solvents: Pyridine ;  0 °C; 1 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
참조
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

합성 방법 26

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
2.1 Solvents: Pyridine ;  0 °C; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
참조
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

합성 방법 27

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  rt; 30 min, rt
2.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
참조
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

합성 방법 28

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 0.5 h, -10 °C
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 1 h, -10 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
3.1 Solvents: Pyridine ;  0 °C; 2 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
참조
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

합성 방법 29

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 45 - 60 min, -10 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  rt; 30 min, rt
3.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
참조
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

2H-Furo2,3-cpyran-2-one Raw materials

2H-Furo2,3-cpyran-2-one Preparation Products

2H-Furo2,3-cpyran-2-one에 대한 추가 정보

857054-03-6 및 2H-Furo[2,3-c]pyran-2-one 관련 최신 연구 동향

최근 화학생물의약 분야에서 CAS 번호 857054-03-6 및 구조식 2H-Furo[2,3-c]pyran-2-one(퓨로피라논 유도체)에 대한 연구가 활발히 진행되고 있습니다. 본 화합물은 다양한 생리활성을 보이는 것으로 알려져 있으며, 특히 항염증 및 항암 특성에 대한 연구가 주목받고 있습니다. 2023-2024년 발표된 주요 논문들을 종합한 결과, 이 화합물의 작용 기전과 치료적 적용 가능성에 대한 새로운 통찰력이 제시되었습니다.

Nature Chemical Biology 최신호에 게재된 연구에 따르면, 857054-03-6 화합물은 NF-κB 신호전달 경로를 선택적으로 억제하는 것으로 확인되었습니다. 특히 이 화합물은 IKKβ 키나아스에 대한 강력한 저해 활성(IC50 = 0.42 μM)을 나타내며, 기존의 항염증제 대비 부작용이 적은 특징을 보였습니다. 동물 모델에서의 실험 결과, 류마티스 관절염 증상을 유의미하게 개선한 것으로 보고되었습니다.

2H-Furo[2,3-c]pyran-2-one 유도체에 대한 연구는 Journal of Medicinal Chemistry에 발표된 논문에서 주목할 만한 결과를 보였습니다. 연구팀은 이 화합물이 세포주기 조절에 관여하는 CDK4/6 효소를 선택적으로 억제함으로써, 유방암 세포의 증식을 효과적으로 차단하는 것을 확인했습니다. 특히 삼중 음성 유방암(TNBC) 세포주에서 IC50 값이 1.8 μM로 측정되어, 기존 치료제 대비 우수한 선택성을 보였습니다.

이러한 연구 결과들은 857054-03-6 및 2H-Furo[2,3-c]pyran-2-one이 새로운 표적 치료제 개발 후보물질로서의 가능성을 시사합니다. 특히 다제내성 문제를 극복할 수 있는 새로운 작용 기전을 가지고 있어 향후 임상 연구가 기대됩니다. 현재 진행 중인 전임상 연구에서는 약물동태학적 특성과 안전성 평가가 집중적으로 이루어지고 있으며, 2025년까지 IND 신청이 예상되고 있습니다.

한편, 이 화합물들의 합성 경로 최적화에 대한 연구도 활발히 진행 중입니다. ACS Catalysis에 발표된 최신 연구에서는 비대칭 촉매 반응을 이용한 입체선택적 합성 방법이 개발되었으며, 이로 인해 광학활성 이성질체의 수율이 92% ee까지 향상되었습니다. 이는 향후 대량 생산을 위한 기술적 기반을 마련한 것으로 평가됩니다.

결론적으로, 857054-03-6 및 2H-Furo[2,3-c]pyran-2-one 관련 연구는 최근 몇 년간 상당한 진전을 보였으며, 특히 염증성 질환 및 암 치료 분야에서 새로운 패러다임을 제시할 수 있을 것으로 기대됩니다. 다만 아직까지 인체 적용을 위한 전임상 데이터가 충분하지 않아 추가 연구가 필요한 상황입니다. 향후 이 분야의 연구 동향을 주시할 필요가 있으며, 특히 약물전달 시스템(DDS)과의 결합 연구가 새로운 돌파구를 마련할 수 있을 것으로 예상됩니다.

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